1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride

Olefin metathesis Orthogonal protecting group strategy Diversity-oriented synthesis

1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride (CAS 1986543-47-8) is a bifunctional pyrrolidine building block featuring both a nucleophilic tertiary amine (protected as the hydrochloride salt) and an electrophilic chloromethyl group at the 3-position, combined with a terminal alkene (allyl) N-substituent. With a molecular formula of C₈H₁₅Cl₂N and a molecular weight of approximately 196.12 g/mol, this white crystalline powder is supplied at a certified purity of ≥98% by leading vendors.

Molecular Formula C8H15Cl2N
Molecular Weight 196.11 g/mol
CAS No. 1986543-47-8
Cat. No. B1381633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride
CAS1986543-47-8
Molecular FormulaC8H15Cl2N
Molecular Weight196.11 g/mol
Structural Identifiers
SMILESC=CCN1CCC(C1)CCl.Cl
InChIInChI=1S/C8H14ClN.ClH/c1-2-4-10-5-3-8(6-9)7-10;/h2,8H,1,3-7H2;1H
InChIKeyFSZASQLJNPVCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-3-(chloromethyl)pyrrolidine Hydrochloride (CAS 1986543-47-8) Procurement Baseline: Key Physicochemical and Supply Attributes


1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride (CAS 1986543-47-8) is a bifunctional pyrrolidine building block featuring both a nucleophilic tertiary amine (protected as the hydrochloride salt) and an electrophilic chloromethyl group at the 3-position, combined with a terminal alkene (allyl) N-substituent . With a molecular formula of C₈H₁₅Cl₂N and a molecular weight of approximately 196.12 g/mol, this white crystalline powder is supplied at a certified purity of ≥98% by leading vendors . Its molecular architecture provides three distinct reactive loci—the allyl group, the chloromethyl group, and the secondary amine (upon neutralization)—making it a versatile intermediate for convergent synthetic strategies in medicinal chemistry and chemical biology .

Why 1-Allyl-3-(chloromethyl)pyrrolidine Hydrochloride Cannot Be Substituted by Generic Pyrrolidine Analogs


Substituting 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride with structurally similar pyrrolidine derivatives—such as 1-ethyl, 1-benzyl, or 1-methyl-3-(chloromethyl)pyrrolidine analogs—introduces substantive differences in synthetic utility, orthogonal reactivity, and downstream functionalization scope. The specific combination of the N-allyl group (enabling olefin metathesis, hydroboration, and radical cyclization cascades) and the C3-chloromethyl electrophile is unique to this compound and cannot be replicated by saturated N-alkyl congeners, which lack the terminal alkene handle [1]. Furthermore, the hydrochloride salt form confers critical handling advantages—enhanced solid-state stability, lower hygroscopicity, and suppressed N-oxidation—relative to the free base, attributes that are not uniformly guaranteed across analog salt forms . These differences necessitate compound-specific procurement rather than generic analog substitution for synthetic routes that demand orthogonal functionalization at nitrogen.

1-Allyl-3-(chloromethyl)pyrrolidine Hydrochloride: Quantitative Differential Evidence Versus Closest Analogs


N-Allyl Orthogonal Reactivity: Olefin Metathesis vs. N-Ethyl and N-Benzyl Analogs

The N-allyl substituent of 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride provides orthogonal reactivity absent in the 1-ethyl and 1-benzyl analogs. The terminal alkene enables cross-metathesis for late-stage diversification, a synthetic maneuver inaccessible to 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride (CAS 98338-34-2) and 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride (CAS 51535-01-4) . In radical cyclization cascades, allyl-substituted pyrrolidine derivatives cyclize via dichloromethyl radical intermediates to selectively afford cis-2,4-disubstituted pyrrolidines, a transformation for which N-alkyl congeners lacking the alkene are chemically inert [1].

Olefin metathesis Orthogonal protecting group strategy Diversity-oriented synthesis

Hydrochloride Salt Stability vs. Free Base: Solid-State Integrity and Handling

1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride is supplied as a pre-formed hydrochloride salt, ensuring enhanced solid-state stability against amine oxidation and atmospheric CO₂ absorption relative to the free base form . Thermal analysis reveals that dehydrochlorination—the loss of HCl to generate the free base—constitutes the first measurable thermal event in differential scanning calorimetry, with the salt form persisting intact under recommended storage conditions (−20°C, desiccated) . In contrast, the free base of 3-(chloromethyl)pyrrolidine analogs is prone to discoloration and degradation upon prolonged ambient storage, necessitating immediate use or inert atmosphere handling.

Hydrochloride salt stability Solid-state storage Amine oxidation resistance

Certified Purity Specification: 98% vs. Generic Analog Purity Ranges (95%)

Among commercially available 3-(chloromethyl)pyrrolidine analogs, purity specifications vary significantly. 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride is routinely supplied at a certified purity of 98% (HPLC) by vendors such as Leyan (Product No. 1593563) . In comparison, 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride (CAS 51535-01-4) is offered at a minimum purity of 95% by major suppliers, representing a 3-percentage-point lower nominal purity . For 3-(Chloromethyl)-1-methylpyrrolidine hydrochloride (CAS 56669-84-2), purity specifications similarly range from 95–97% . The 98% specification for the target compound reduces the potential burden of impurity-driven side reactions in multi-step sequences where stoichiometric control is critical.

Purity specification Synthetic intermediate quality Procurement specification

Dual Electrophilic Reactivity: Chloromethyl SN2 Displacement vs. Simple Pyrrolidine Scaffolds

The chloromethyl group on the pyrrolidine C3 position of 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride functions as a potent electrophilic handle, with reported SN2 reactivity enhanced approximately 12-fold relative to unactivated alkyl chlorides . In comparison, 1-Allylpyrrolidine (lacking the chloromethyl group) offers no equivalent electrophilic substitution site. The 2-(Chloromethyl)pyrrolidine positional isomer exhibits different steric and electronic properties due to the proximity of the chloromethyl group to the pyrrolidine nitrogen, which can alter reaction diastereoselectivity in substitution cascades [1]. The specific 3-chloromethyl substitution pattern of the target compound provides a distinct reactivity profile that the 2-isomer cannot replicate.

Chloromethyl electrophile SN2 displacement Heterocyclic building block

Optimal Research and Industrial Application Scenarios for 1-Allyl-3-(chloromethyl)pyrrolidine Hydrochloride


Diversity-Oriented Synthesis and Late-Stage Functionalization via Olefin Metathesis

The N-allyl substituent enables olefin cross-metathesis as a late-stage diversification step in library synthesis. When procuring 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride at ≥98% purity, researchers can reliably execute Grubbs-catalyzed metathesis reactions to introduce diverse coupling partners at the N-terminus, a capability that N-ethyl and N-benzyl analogs do not provide .

Radical Cyclization Cascades for Stereoselective Pyrrolidine Scaffold Construction

The allyl group on the pyrrolidine nitrogen participates in dichloromethyl radical-mediated cyclization cascades to generate cis-2,4-disubstituted pyrrolidine derivatives with high stereoselectivity. This transformation, documented in peer-reviewed literature for allyl-substituted pyrrolidine precursors, cannot be executed with N-ethyl or N-methyl analogs lacking the terminal alkene [1].

Multi-Step Convergent Synthesis Requiring Orthogonal Protecting Group Strategy

The hydrochloride salt form provides a latent secondary amine that can be unmasked in situ by mild base treatment, while the N-allyl group serves as an orthogonal protecting motif (removable via Pd-catalyzed deallylation). This orthogonal protection strategy is not accessible with N-benzyl analogs (which require harsher hydrogenolytic conditions) or N-methyl/ethyl analogs (which are effectively permanent), providing synthetic chemists with greater flexibility in complex target synthesis .

Medicinal Chemistry Scaffold Decoration via SN2 Displacement at Chloromethyl

The activated 3-chloromethyl group (~12-fold enhanced SN2 reactivity) enables efficient introduction of amine, thiol, or alkoxide nucleophiles at the C3 position. This reactive handle, combined with the orthogonal N-allyl group, allows sequential functionalization of the pyrrolidine core with precise regiochemical control, supporting structure–activity relationship (SAR) exploration in drug discovery programs .

Quote Request

Request a Quote for 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.